molecular formula C8H7IN2 B1402768 8-Iodo-6-methylimidazo[1,2-a]pyridine CAS No. 955942-40-2

8-Iodo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1402768
CAS No.: 955942-40-2
M. Wt: 258.06 g/mol
InChI Key: SMRSBXOQYLSCEN-UHFFFAOYSA-N
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Description

8-Iodo-6-methylimidazo[1,2-a]pyridine is a halogenated heterocycle with the empirical formula C8H7IN2 . Its molecular weight is 258.06 . It is a unique chemical provided to early discovery researchers .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A recent study described an NH2CN-promoted convergent integration of three self-sorting domino sequences for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc(I)c2nccn2c1 . The InChI key is SMRSBXOQYLSCEN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction outcome of this compound is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved documents.

Safety and Hazards

The safety information available indicates that 8-Iodo-6-methylimidazo[1,2-a]pyridine is classified as Acute Tox. 4 Oral . It has a storage class code of 11, which corresponds to combustible solids .

Biochemical Analysis

Biochemical Properties

8-Iodo-6-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, apoptosis, or differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the synthesis of various proteins essential for cell function. Its impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can have downstream effects on cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes. These molecular interactions are crucial for understanding how this compound exerts its effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may degrade under certain conditions, leading to a reduction in its efficacy or the formation of degradation products that could have different biological activities . Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades or is metabolized. Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, or systemic effects. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Properties

IUPAC Name

8-iodo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRSBXOQYLSCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744288
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955942-40-2
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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